

# Sikokianin E: A Technical Guide to its Natural Source, Isolation, and Characterization

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## Compound of Interest

Compound Name: *Sikokianin E*

Cat. No.: *B13732532*

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## Abstract

**Sikokianin E** is a recently identified biflavonone, a class of polyphenolic compounds known for their diverse biological activities. This document provides a comprehensive technical overview of the natural source, isolation, and characterization of **Sikokianin E**. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Furthermore, a visualization of the isolation workflow is presented using the Graphviz DOT language to facilitate a clear understanding of the process.

## Natural Source

**Sikokianin E** has been isolated from the capitulum (flower heads) of *Coreopsis tinctoria*.<sup>[1]</sup> This plant, commonly known as plains coreopsis or dyer's coreopsis, is a member of the Asteraceae family and is recognized for its traditional use in various remedies and its rich content of flavonoids and other bioactive compounds.

## Isolation of Sikokianin E

The isolation of **Sikokianin E** from *Coreopsis tinctoria* is a multi-step process involving extraction and chromatography. The following protocol is based on the methodology described in the primary literature.<sup>[1]</sup>

## Experimental Protocol

### 2.1.1. Plant Material and Extraction

- Plant Material: Dried capitulum of *Coreopsis tinctoria*.
- Extraction: The dried plant material (5 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

### 2.1.2. Solvent Partitioning

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The **Sikokianin E** is primarily found in the ethyl acetate fraction.

### 2.1.3. Chromatographic Separation

- Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform ( $\text{CHCl}_3$ ) and methanol (MeOH) of increasing polarity (from 100:0 to 0:100 v/v) to yield several fractions.
- Sephadex LH-20 Column Chromatography: Fractions containing **Sikokianin E** are further purified by column chromatography on a Sephadex LH-20 column, eluting with a mixture of  $\text{CHCl}_3$  and MeOH (1:1 v/v).
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water.

## Quantitative Data

Parameter	Value	Reference
Starting Plant Material	5 kg of dried <i>Coreopsis tinctoria capitulum</i>	[1]
Crude Extract Yield	Not explicitly stated in the reference	
Isolated Yield of Sikokianin E	Not explicitly stated in the reference	
Purity of Sikokianin E	≥98% (as determined by HPLC)	

## Structural Characterization

The structure of **Sikokianin E** was elucidated using a combination of spectroscopic techniques.

## Spectroscopic Data

Technique	Key Findings	Reference
HRESIMS	Molecular formula determined as C <sub>42</sub> H <sub>42</sub> O <sub>22</sub> .	[1]
<sup>1</sup> H-NMR	Provided data on the proton chemical shifts and coupling constants, revealing the arrangement of protons in the biflavonone structure.	[1]
<sup>13</sup> C-NMR	Indicated the number and types of carbon atoms present, confirming the biflavonone skeleton.	[1]
2D-NMR (COSY, HSQC, HMBC)	Established the connectivity between protons and carbons, allowing for the complete assignment of the structure.	[1]
Circular Dichroism (CD)	Determined the absolute stereochemistry of the molecule.	[1]

## Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation of **Sikokianin E** from *Coreopsis tinctoria*.



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Isolation workflow for **Sikokianin E**.

## Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of **Sikokianin E**. The primary focus of the initial research was on its isolation and structural elucidation.[1] Further research is required to explore the pharmacological potential of this novel biflavonone.

## Conclusion

**Sikokianin E** is a novel biflavonone isolated from the capitulum of *Coreopsis tinctoria*. Its structure has been fully characterized by modern spectroscopic methods. The detailed isolation protocol provided herein offers a foundation for researchers to obtain this compound for further investigation into its potential therapeutic applications. Future studies are warranted to elucidate the biological activities and mechanisms of action of **Sikokianin E**, which may open new avenues for drug discovery and development.

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## References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Sikokianin E: A Technical Guide to its Natural Source, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13732532#sikokianin-e-natural-source-and-isolation\]](https://www.benchchem.com/product/b13732532#sikokianin-e-natural-source-and-isolation)

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